(4-(1,1-Difluoroethyl)phenyl)boronic acid (4-(1,1-Difluoroethyl)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15991629
InChI: InChI=1S/C8H9BF2O2/c1-8(10,11)6-2-4-7(5-3-6)9(12)13/h2-5,12-13H,1H3
SMILES:
Molecular Formula: C8H9BF2O2
Molecular Weight: 185.97 g/mol

(4-(1,1-Difluoroethyl)phenyl)boronic acid

CAS No.:

Cat. No.: VC15991629

Molecular Formula: C8H9BF2O2

Molecular Weight: 185.97 g/mol

* For research use only. Not for human or veterinary use.

(4-(1,1-Difluoroethyl)phenyl)boronic acid -

Specification

Molecular Formula C8H9BF2O2
Molecular Weight 185.97 g/mol
IUPAC Name [4-(1,1-difluoroethyl)phenyl]boronic acid
Standard InChI InChI=1S/C8H9BF2O2/c1-8(10,11)6-2-4-7(5-3-6)9(12)13/h2-5,12-13H,1H3
Standard InChI Key SKDLDQKIRXQHRI-UHFFFAOYSA-N
Canonical SMILES B(C1=CC=C(C=C1)C(C)(F)F)(O)O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

(4-(1,1-Difluoroethyl)phenyl)boronic acid is systematically named as B-[4-(1,1-difluoroethyl)phenyl]boronic acid. Its molecular formula is C₈H₉BF₂O₂, with a molar mass of 185.96 g/mol . The compound’s structure features a phenyl ring substituted at the para-position with a 1,1-difluoroethyl group (–CF₂CH₃) and a boronic acid (–B(OH)₂) moiety.

Table 1: Key Physicochemical Properties

PropertyValue
Density1.23 ± 0.1 g/cm³ (Predicted)
Boiling Point293.9 ± 50.0 °C (Predicted)
pKa8.39 ± 0.16 (Predicted)
Molecular Weight185.96 g/mol

These properties are critical for predicting solubility, reactivity, and purification strategies . The relatively low pKa suggests moderate acidity, enabling participation in pH-dependent reactions such as Suzuki-Miyaura couplings.

Role in Organoborane Chemistry

Organoboranes as Synthetic Intermediates

Organoboranes like (4-(1,1-difluoroethyl)phenyl)boronic acid are pivotal in modern organic synthesis. Their ability to form stable covalent bonds with transition metals facilitates catalytic cross-coupling reactions, enabling the construction of complex aryl-aryl and aryl-heteroaryl frameworks . The fluorine substituents in this compound enhance electrophilicity, potentially improving reaction kinetics in palladium-catalyzed processes.

Fluorine Substituent Effects

The 1,1-difluoroethyl group introduces steric and electronic effects. Fluorine’s high electronegativity polarizes the C–F bonds, increasing the phenyl ring’s electron-withdrawing character. This polarization may stabilize transition states in coupling reactions, as observed in structurally analogous fluorinated boronic acids .

Synthetic Applications and Reactivity

Suzuki-Miyaura Cross-Coupling

(4-(1,1-Difluoroethyl)phenyl)boronic acid is theorized to act as a nucleophilic partner in Suzuki reactions, forming carbon-carbon bonds with aryl halides. Its performance can be compared to non-fluorinated analogs, where fluorine substituents typically accelerate oxidative addition steps due to enhanced electrophilicity .

Comparative Analysis with Related Compounds

Fluorinated vs. Non-Fluorinated Boronic Acids

Compared to non-fluorinated phenylboronic acids, the difluoroethyl group in this compound reduces electron density on the phenyl ring, as evidenced by its lower pKa relative to 4-methylphenylboronic acid (pKa ~9.5) . This electronic modulation can enhance reactivity in electron-deficient systems.

Table 2: Select Fluorinated Boronic Acids

CompoundpKaBoiling Point (°C)
(4-(1,1-Difluoroethyl)phenyl)boronic acid8.39293.9
3,4-Difluoro-5-(trifluoromethyl)phenylboronic acid7.8*310*
4-Trifluoromethylphenylboronic acid8.1305

*Data extrapolated from analogous structures .

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